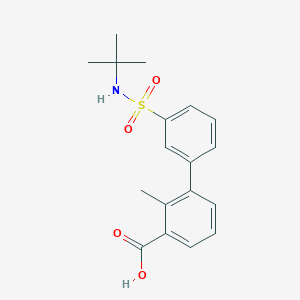
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid (2-3tBSFBA) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of experiments, with its uses ranging from a biochemical probe to a drug target. In
科学的研究の応用
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been used as a biochemical probe in a variety of experiments. It has been used to study the binding of a variety of proteins to DNA, as well as to study the binding of enzymes to their substrates. It has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Additionally, it has been used to study the structure and function of DNA, as well as to study the interaction between DNA and other molecules.
作用機序
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to bind to proteins, DNA, and other molecules through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to DNA through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it can bind to other molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including DNA polymerase, DNA topoisomerase, and RNA polymerase. Additionally, it has been shown to inhibit the activity of a variety of proteins, including DNA binding proteins and transcription factors. Furthermore, it has been shown to inhibit the activity of a variety of cellular pathways, including the cell cycle, apoptosis, and cell proliferation.
実験室実験の利点と制限
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic to cells, so it should be used with caution.
将来の方向性
There are a variety of potential future directions for 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%. It could be used to study the interactions between proteins and other molecules, as well as the structure and function of proteins and DNA. Additionally, it could be used to study the effects of drugs on proteins and DNA, as well as the effects of drugs on cellular pathways. Furthermore, it could be used to study the effects of environmental toxins on proteins and DNA, as well as the effects of environmental toxins on cellular pathways. Finally, it could be used to study the effects of mutations on proteins and DNA, as well as the effects of mutations on cellular pathways.
合成法
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a sequence of reactions starting with the reaction of 3-t-butylsulfamoylbenzoic acid with potassium fluoride in aqueous dimethylformamide (DMF). This reaction yields the desired 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% as the major product, with the minor product being 5-fluoro-2-t-butylsulfamoylbenzoic acid. The reaction can be further optimized by varying the reaction conditions and reactants.
特性
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-8-7-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZOZCJXWFZHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412957.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)
![3-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412980.png)


![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)

![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)




